![molecular formula C22H18ClN7O2 B2468770 3-(4-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207014-90-1](/img/structure/B2468770.png)

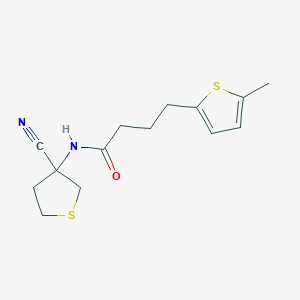

3-(4-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

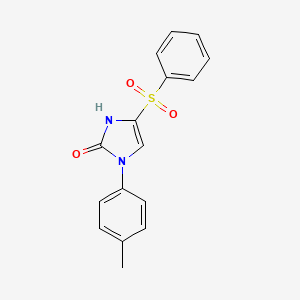

The compound is a complex organic molecule that contains several common functional groups, including a chlorobenzyl group, an ethylphenyl group, an oxadiazole ring, and a triazolopyrimidinone ring. These types of compounds are often synthesized for use in various fields, such as medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazolopyrimidinone ring might be formed through a cyclization reaction . The chlorobenzyl and ethylphenyl groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .科学的研究の応用

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives, including the triazolo[4,5-d]pyrimidin-7(6H)-one compound. These compounds demonstrated good to moderate antimicrobial activities against various microorganisms.

Structural Analysis and Antibacterial Activity

Research by Lahmidi et al. (2019) focused on the synthesis, crystal structure, and antibacterial activity of a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. The antibacterial activity of this compound was evaluated against different bacterial strains.

Chemical Transformations and Bioactivity

Lashmanova et al. (2019) conducted a study on the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, a process relevant for the production of compounds like 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one. This research provides insights into the chemical transformations and potential bioactivity of these compounds (Lashmanova et al., 2019).

Fungicidal and Insecticidal Activities

Chen and Shi (2008, 2009) explored the synthesis of 3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, finding that some compounds displayed moderate to weak fungicidal and insecticidal activities. This indicates potential applications in agriculture and pest control (Chen & Shi, 2008) (Chen & Shi, 2009).

Antiviral Activity

A study by El-Essawy et al. (2007) focused on the synthesis of triazolo[4,5-d]pyrimidinediones, revealing that some novel compounds showed moderate antiviral activities against hepatitis B virus, suggesting potential pharmaceutical applications (El-Essawy et al., 2007).

Density Functional Theory (DFT) Studies

Mozafari et al. (2016) utilized DFT studies to investigate 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives. This approach aids in understanding the electronic structure and reactivity of such compounds, crucial for designing more effective drugs and materials (Mozafari et al., 2016).

Antiallergy Activity

Suzuki et al. (1992) investigated the antiallergic activities of triazolo[4,5-d]pyrimidin-9(3H)-one derivatives. These compounds showed promising results in anti-passive peritoneal anaphylaxis, anti-passive cutaneous anaphylaxis, and anti-slow reacting substance of anaphylaxis activities, indicating potential therapeutic uses (Suzuki et al., 1992).

Tuberculostatic Activity

Titova et al. (2019) synthesized structural analogs of triazolo[1,5-a]pyrimidine and evaluated them for tuberculostatic activity. The study contributed to understanding structure-activity relationships, vital for developing new antituberculous agents (Titova et al., 2019).

Plant Growth Stimulation

A study by Pivazyan et al. (2019) revealed that some pyrimidine derivatives, related to the triazolo[4,5-d]pyrimidin-7(6H)-one class, displayed a significant plant growth stimulating effect. This finding suggests possible applications in agriculture (Pivazyan et al., 2019).

Molecular Docking Studies

Wu et al. (2021, 2022) conducted molecular docking studies on related compounds, indicating favorable interactions with specific proteins. This research aids in drug discovery and design, particularly in understanding how these compounds interact at the molecular level with biological targets (Wu et al., 2021) (Wu et al., 2022).

将来の方向性

特性

IUPAC Name |

3-[(4-chlorophenyl)methyl]-6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN7O2/c1-2-14-3-7-16(8-4-14)20-25-18(32-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-15-5-9-17(23)10-6-15/h3-10,13H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEPDUPIYGNPAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2468696.png)

![N-(4-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2468700.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)isoquinolin-1(2H)-one](/img/structure/B2468707.png)

![1,3-Dimethyl-7-(2-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2468708.png)

![N-(3,4-dimethoxyphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2468709.png)

![N-(1'-(benzofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2468710.png)